Ethylene glycol dimethacrylate

Description

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

Structure

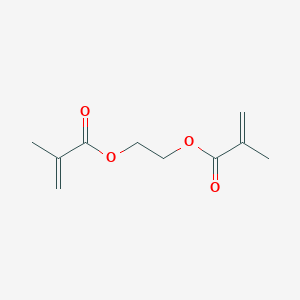

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZJERGLQHEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-76-0, 9051-34-7, 25852-47-5 | |

| Record name | Ethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026615 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260, 260 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C c.c. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-90-5 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK5G69305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a difunctional methacrylate (B99206) monomer that serves as a crucial crosslinking agent in the synthesis of a wide array of polymeric materials.[1] Its ability to form three-dimensional networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1][2] These properties make EGDMA an indispensable component in various applications, including the formulation of hydrogels for drug delivery and tissue engineering, dental composites, coatings, adhesives, and 3D-printing resins.[1][3] This technical guide provides a comprehensive overview of the core chemical properties of EGDMA, detailed experimental protocols for their determination, and insights into its reactivity and biological interactions.

Core Chemical and Physical Properties

EGDMA is a clear, colorless to pale yellow viscous liquid with a characteristic ester-like odor.[1] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of EGDMA

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₄ | [1][4] |

| Molecular Weight | 198.22 g/mol | [1][4][5] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][3] |

| Odor | Slight, characteristic ester-like | [1] |

| Density | ~1.051 - 1.055 g/mL at 20-25 °C | [1][4][6][7] |

| Refractive Index | ~1.453 - 1.455 at 20-25 °C | [4][6][7][8] |

| Viscosity | ~3.2 - 3.5 mPa·s at 20 °C | [4][6] |

| Boiling Point | ~240 - 260 °C at 760 mmHg | [1][9][10] |

| Melting Point | ~ -20 to -40 °C | [1][4][6] |

| Flash Point | ~101 - 110 °C | [6] |

| Vapor Pressure | <0.1 mmHg at 21.1 °C | [7] |

| Vapor Density | >1 (vs air) | [7] |

Table 2: Solubility of EGDMA

| Solvent | Solubility | References |

| Water | Slightly soluble to insoluble (<0.5%) | [2][4][6][9] |

| Organic Solvents (e.g., ethanol, acetone, benzene) | Soluble | [2][4] |

Reactivity and Stability

EGDMA is a highly reactive monomer due to the presence of two methacrylate groups.[3] This bifunctionality allows it to act as an effective crosslinking agent during polymerization, forming a stable three-dimensional polymer network.[1]

Polymerization: EGDMA readily undergoes free-radical polymerization when exposed to initiators, heat, or UV radiation.[1] This process is fundamental to its application in creating crosslinked polymers with enhanced mechanical and thermal properties. The polymerization is typically inhibited with agents like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to ensure stability during storage and transport.[1]

Stability: EGDMA is sensitive to light and heat, which can induce spontaneous polymerization.[1] Therefore, it should be stored in a cool, dark, and well-ventilated place. It is generally stable under recommended storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents, which can catalyze its polymerization or lead to decomposition.[10]

Hydrolysis: As an ester, EGDMA is susceptible to hydrolysis, which involves the cleavage of its ester bonds to yield ethylene glycol and two molecules of methacrylic acid. This reaction can be catalyzed by both acids and bases.

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of EGDMA.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of EGDMA. These protocols are based on established ASTM International standards.

Density Determination

Methodology: The density of EGDMA can be determined using a digital density meter according to ASTM D4052 .[9]

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Procedure:

-

Calibrate the instrument with dry air and distilled water at the test temperature.

-

Equilibrate the EGDMA sample to the test temperature.

-

Introduce a small volume of the sample into the oscillating sample tube of the density meter, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillating frequency of the tube caused by the sample's mass.

-

The density is calculated from this frequency change using the instrument's calibration data.

-

Perform the measurement in triplicate and report the average value.

-

Refractive Index Determination

Methodology: The refractive index of EGDMA can be measured using a refractometer following the principles outlined in ASTM D1218 .[6]

-

Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a constant temperature bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the EGDMA sample to the prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Repeat the measurement three times and report the average.

-

Viscosity Determination

Methodology: The kinematic viscosity of EGDMA can be determined using a calibrated glass capillary viscometer as described in ASTM D445 .[11] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of EGDMA.

-

Charge the viscometer with the sample, ensuring it is free of air bubbles and particulates.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to flow between the upper and lower timing marks.

-

Repeat the measurement at least twice.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

Boiling Point Determination

Methodology: The boiling point of EGDMA can be determined using a micro boiling point method.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., oil bath or heating block).

-

Procedure:

-

Place a small amount of EGDMA into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to a thermometer and immerse the assembly in the heating bath.

-

Heat the bath slowly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Melting Point Determination

Methodology: The melting point of EGDMA, which is sub-ambient, can be determined using a capillary tube method as outlined in ASTM E324 , adapted for low temperatures.[2]

-

Apparatus: Capillary melting point apparatus with a cooling capability.

-

Procedure:

-

Introduce a small, frozen sample of EGDMA into a capillary tube.

-

Place the capillary tube in the melting point apparatus at a temperature below the expected melting point.

-

Heat the sample slowly (e.g., 1-2 °C per minute) near the melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting range.

-

Solubility Determination

Methodology: The solubility of EGDMA in a given solvent can be determined by the saturation method.

-

Apparatus: A temperature-controlled shaker or stirrer, centrifuge, and an analytical method to quantify the dissolved EGDMA (e.g., chromatography).

-

Procedure:

-

Add an excess amount of EGDMA to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow any undissolved EGDMA to settle or use a centrifuge to separate the phases.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Determine the concentration of EGDMA in the supernatant using a suitable analytical technique.

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or as a percentage.

-

Biological Interactions and Signaling Pathways

Residual EGDMA monomer that may leach from polymeric materials can interact with biological systems. Studies have shown that EGDMA can exhibit cytotoxic and genotoxic effects, primarily through the induction of reactive oxygen species (ROS).

The proposed mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, through the formation of adducts with the methacrylate groups of EGDMA. This reduction in GSH compromises the cell's ability to neutralize ROS, leading to oxidative stress. Elevated ROS levels can then damage cellular components, including DNA, and trigger apoptotic pathways.

References

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. store.astm.org [store.astm.org]

- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 4. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]

- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 9. store.astm.org [store.astm.org]

- 10. psgraw.com [psgraw.com]

- 11. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Dimethacrylate via Esterification

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), a critical crosslinking agent used extensively in the production of polymers, resins, dental composites, and other advanced materials.[1] The document details the two primary synthesis routes: direct esterification of methacrylic acid with ethylene glycol and transesterification of a methacrylate (B99206) ester with ethylene glycol. It includes detailed experimental protocols, a summary of reaction parameters, and comparative data to assist researchers in optimizing the synthesis process.

Direct Esterification Pathway

The most common laboratory and industrial method for synthesizing EGDMA is the direct acid-catalyzed esterification of ethylene glycol with two equivalents of methacrylic acid.[2] The reaction produces EGDMA and water as a byproduct. To drive the equilibrium toward the product, water is typically removed as it is formed, often through azeotropic distillation.[3]

Reaction Principle and Mechanism

The overall reaction involves the condensation of two methacrylic acid molecules with one ethylene glycol molecule.[2]

HOCH₂CH₂OH + 2 CH₂=C(CH₃)COOH ⇌ CH₂=C(CH₃)COOCH₂CH₂OOCC(CH₃)=CH₂ + 2 H₂O

The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Detailed Experimental Protocol: Direct Esterification

This protocol is synthesized from established laboratory methods.[3][4]

Apparatus Setup:

-

A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.[3][4]

Procedure:

-

Charge Reactants: Charge the flask with ethylene glycol (31.0 g, 0.5 mol), methacrylic acid (94.6 g, 1.1 mol), a polymerization inhibitor such as hydroquinone (B1673460) (0.25 g), and an azeotropic solvent like toluene.[3][4] The molar ratio of methacrylic acid to ethylene glycol is typically greater than the stoichiometric 2:1 to favor the formation of the diester.[4]

-

Add Catalyst: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (0.5% by weight), to the stirring mixture.[4]

-

Reaction: Heat the mixture to reflux at a temperature of approximately 110-120°C under a nitrogen atmosphere.[3][4] Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by measuring the amount of water collected or by periodically taking samples to determine the acidity index. The reaction is typically continued for several hours until the theoretical amount of water is collected or the acidity index stabilizes.[4]

-

Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature.

-

Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer three times with a 5% sodium carbonate (Na₂CO₃) solution to neutralize the excess methacrylic acid and the acid catalyst.[4]

-

Subsequently, wash twice with a 5% sodium chloride (NaCl) solution to remove residual carbonate.[4]

-

Finally, wash with deionized water until the aqueous layer is neutral.[4]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) and then filter.[3][4]

-

Remove the solvent (toluene) using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude EGDMA product.[3][4]

-

-

Final Purification (Optional): For higher purity, the product can be further purified by vacuum distillation.[5]

Key Parameters and Catalyst Comparison

The efficiency and yield of the direct esterification process are highly dependent on the choice of catalyst and reaction conditions. While sulfuric acid is common, various other catalysts have been investigated to improve activity and selectivity.

| Parameter | Value / Condition | Purpose / Comment | Reference |

| Molar Ratio (MAA:EG) | 2.2 : 1 | An excess of methacrylic acid drives the reaction towards the diester product. | [4] |

| Catalyst | Sulfuric Acid (H₂SO₄) | Common, inexpensive strong acid catalyst. | [4][6] |

| Inhibitor | Hydroquinone (HQ) | Prevents the free-radical polymerization of methacrylate groups at high temperatures. | [4][6] |

| Temperature | 110 - 120 °C | Sufficient for reflux and azeotropic water removal. | [3][4] |

| Atmosphere | Nitrogen | Prevents oxidation and potential side reactions. | [4] |

| Water Removal | Dean-Stark Trap | Shifts the reaction equilibrium to favor product formation. | [3] |

| Table 1: Summary of Typical Reaction Conditions for Direct Esterification. |

Studies have shown that heteropolyacids (HPAs) like silicotungstic acid (STA) and phosphotungstic acid (PTA) can exhibit higher catalytic activity compared to conventional mineral acids and other organic acids.[6][7][8]

| Catalyst | Relative Activity / Conversion (%) | Notes | Reference |

| Silicotungstic Acid (STA) | ~65% | Shows higher activity than H₂SO₄ under similar conditions. | [7] |

| Phosphotungstic Acid (PTA) | High | Activity is comparable to STA. | [7] |

| Sulfuric Acid (H₂SO₄) | ~53% | Standard benchmark catalyst. | [7] |

| p-Toluenesulfonic acid (PTSA) | Lower | Exhibits lower activity compared to STA and H₂SO₄. | [7] |

| Boron Trifluoride (BF₃) | Moderate | Another effective Lewis acid catalyst. | [6] |

| Table 2: Comparison of Various Acid Catalysts for the Esterification of Ethylene Glycol with Methacrylic Acid. (Conditions: MAA:EG=1:1, 353 K, 300 min).[7][9] |

Transesterification Pathway

An alternative route to EGDMA is the transesterification of an alkyl methacrylate, most commonly methyl methacrylate (MMA) or ethyl methacrylate, with ethylene glycol.[10] This process is advantageous as it can be performed under milder conditions and can lead to a product with very high purity.[10][11]

Reaction Principle

The reaction involves the exchange of the alcohol group of the ester with ethylene glycol, typically catalyzed by a specific combination of catalysts. Methanol (B129727) is generated as a byproduct and is removed to drive the reaction forward.

2 CH₂=C(CH₃)COOCH₃ + HOCH₂CH₂OH ⇌ CH₂=C(CH₃)COOCH₂CH₂OOCC(CH₃)=CH₂ + 2 CH₃OH

Experimental Protocol: Transesterification

This protocol is based on a patented method utilizing a lithium-based catalyst system.[10]

-

Reactants and Catalyst: In a suitable reactor, ethylene glycol is reacted with an excess of methyl methacrylate.[10] A combination of lithium amide (LiNH₂) and lithium chloride (LiCl) is used as the catalyst.[10]

-

Reaction Conditions: The reaction is typically carried out at a temperature ranging from 90°C to 130°C and a pressure of 500 to 1300 mbar.[10] The methanol byproduct is continuously removed via distillation.

-

Staged Temperature Profile: An effective strategy involves maintaining the temperature at 90-110°C until approximately 70-80% conversion is achieved, then increasing the temperature to 115-130°C to complete the reaction.[10]

-

Purification: After the reaction, the excess methyl methacrylate is distilled off. The remaining product, containing the catalyst, can be purified by filtration, often with the aid of a filter agent like perlite, to remove the solid catalyst residues.[11]

| Parameter | Value / Condition | Purpose / Comment | Reference |

| Reactants | Ethylene Glycol, Methyl Methacrylate | MMA is used in large excess. | [10] |

| Weight Ratio (EG:MMA) | 1:6 to 1:10 | A large excess of MMA is preferred. | [10] |

| Catalyst System | Lithium Amide (LiNH₂) + Lithium Chloride (LiCl) | Provides high purity and yield. | [10] |

| Temperature | 90 - 130 °C | A staged temperature profile can be used for optimal conversion. | [10] |

| Pressure | 500 - 1300 mbar | Controlled to manage the distillation of the methanol byproduct. | [10] |

| pH | 9 - 13 | The reaction is carried out under basic conditions. | [10] |

| Table 3: Summary of Reaction Conditions for Transesterification Synthesis. |

Product Characterization and Properties

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized EGDMA.

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present. Key peaks for EGDMA include the C=O stretching vibration of the ester group (~1720 cm⁻¹), the C=C stretching of the vinyl group (~1638 cm⁻¹), and the C-O stretching vibrations (~1160 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the precise chemical structure of the molecule.[7][8]

-

Physicochemical Properties: The final product is a colorless, viscous liquid.[2]

| Property | Value | Reference |

| Molar Mass | 198.22 g/mol | [2] |

| Density | 1.051 g/mL | [2] |

| Boiling Point | 98-100 °C (at 5 mmHg) | [2] |

| Dynamic Viscosity | 5.39 cP (at 20°C) | [4] |

| Acidity Index (Purified) | 0.41 mg KOH/g | [4] |

| Table 4: Selected Physicochemical Properties of Ethylene Glycol Dimethacrylate. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct esterification and transesterification. The direct esterification method, using an acid catalyst and azeotropic water removal, is a widely practiced and robust method. The transesterification route offers an alternative that can produce EGDMA in very high purity under different catalytic conditions. The choice of method depends on factors such as available starting materials, desired product purity, and process scalability. For both methods, careful control of reaction parameters and effective purification are critical to obtaining a high-quality product suitable for advanced research and manufacturing applications.

References

- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Synthesis of this compound-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20130172598A1 - Method for producing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

EGDMA monomer synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethylene glycol dimethacrylate (EGDMA), a critical crosslinking agent used in the production of polymers for various applications, including in the biomedical and pharmaceutical fields. This document details the primary synthesis methodologies, purification protocols, and analytical techniques for purity assessment.

Synthesis of EGDMA Monomer

EGDMA is primarily synthesized through two main chemical reactions: the direct esterification of methacrylic acid with ethylene glycol and the transesterification of a methacrylate (B99206) ester (commonly methyl methacrylate) with ethylene glycol.

Esterification of Methacrylic Acid and Ethylene Glycol

This method involves the direct reaction of two equivalents of methacrylic acid with one equivalent of ethylene glycol, typically in the presence of an acid catalyst and a polymerization inhibitor. The reaction produces EGDMA and water as a byproduct.[1][2]

Reaction Scheme:

2 CH₂(CH₃)COOH + HOCH₂CH₂OH ⇌ CH₂(CH₃)COOCH₂CH₂OOCC(CH₃)CH₂ + 2 H₂O

A detailed experimental protocol for the synthesis of EGDMA via esterification is as follows:

-

Reactants and Catalyst:

-

Methacrylic acid: 1.1 mol

-

Ethylene glycol: 0.5 mol

-

Sulfuric acid (catalyst): 0.5% of the total reactant weight

-

Hydroquinone (polymerization inhibitor): 0.25 g[3]

-

-

Apparatus: A 250 ml three-necked flask equipped with a condenser and a water remover.

-

Procedure:

-

The reactants, catalyst, and inhibitor are charged into the reaction flask.

-

The mixture is heated to 110°C under a nitrogen atmosphere.

-

The reaction is allowed to proceed for 6 hours. Water produced during the reaction is continuously removed to drive the equilibrium towards the product side.

-

The progress of the reaction can be monitored by measuring the acidity index of the reaction mixture at regular intervals.[3]

-

Transesterification of Methyl Methacrylate and Ethylene Glycol

Transesterification is another common method for EGDMA synthesis. This process involves the reaction of methyl methacrylate with ethylene glycol in the presence of a catalyst. Methanol (B129727) is formed as a byproduct and is typically removed to drive the reaction to completion.

Reaction Scheme:

2 CH₂(CH₃)COOCH₃ + HOCH₂CH₂OH ⇌ CH₂(CH₃)COOCH₂CH₂OOCC(CH₃)CH₂ + 2 CH₃OH

A detailed experimental protocol for the synthesis of EGDMA via transesterification is as follows:

-

Reactants and Catalyst:

-

Methyl methacrylate (MMA): 1200 g (12 mol)

-

Ethylene glycol: 93 g (1.5 mol)

-

Potassium cyanide (catalyst): 12.9 g

-

N,N'-diphenyl benzidine (B372746) (inhibitor): 0.65 g

-

-

Procedure:

-

Initially, 1200 g of MMA, 20 g of ethylene glycol, and the inhibitor are added to a 2-liter round-bottomed flask.

-

After adding the catalyst, the mixture is heated to 65°C at the head of a distillation column to remove the methanol/MMA azeotrope.

-

The remaining 73 g of ethylene glycol are added over 2 hours.

-

The removal of the azeotrope continues for a total of 4.5 hours to complete the transesterification.

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is then concentrated under a water jet vacuum at 40°C to yield the EGDMA product.[4]

-

Comparison of Synthesis Methods

| Feature | Esterification | Transesterification |

| Starting Materials | Methacrylic acid, Ethylene glycol | Methyl methacrylate, Ethylene glycol |

| Byproduct | Water | Methanol |

| Catalysts | Strong acids (e.g., H₂SO₄) | Various, including KCN, LiNH₂/LiCl[5] |

| Reaction Temperature | Typically higher (e.g., 110°C)[3] | Can be lower (e.g., 65-130°C)[4][5] |

| Yield | Gravimetric yield reported[3] | High yields, up to 96.5% reported[4] |

| Considerations | Removal of water is crucial. | Efficient removal of methanol is necessary. |

Purification of EGDMA Monomer

Purification of the synthesized EGDMA is essential to remove unreacted starting materials, catalysts, inhibitors, and byproducts. The choice of purification method depends on the synthesis route and the desired purity of the final product.

Washing and Neutralization

This is a common first step in purification, especially after esterification, to remove acidic catalysts and unreacted methacrylic acid.

-

The crude EGDMA product is first washed three times with a 5% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.[3]

-

This is followed by two washes with a 5% sodium chloride (NaCl) solution.[3]

-

Finally, the product is washed with double-distilled water to remove any remaining salts.[3]

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying EGDMA by separating it from less volatile impurities and inhibitors.

-

The crude or washed EGDMA is placed in a distillation flask.

-

The system is subjected to a vacuum (e.g., 30 torr).

-

The temperature is raised to 60-80°C to distill the EGDMA.[6]

-

This method is also effective for removing inhibitors from commercially available EGDMA prior to polymerization.[6] It has been reported that vacuum distillation can achieve purities of over 99.9% for related compounds like monoethylene glycol.[7]

Filtration

Filtration is used to remove solid catalysts from the reaction mixture after the synthesis is complete. For example, after a transesterification reaction using a solid catalyst, the cooled reaction mixture can be filtered to separate the catalyst.[4]

Comparison of Purification Methods

| Method | Purpose | Purity Achieved | Advantages | Disadvantages |

| Washing/Neutralization | Removal of acids and water-soluble impurities. | Intermediate | Simple and effective for initial cleanup. | Generates aqueous waste; may not remove all organic impurities. |

| Vacuum Distillation | Separation based on boiling points; removal of inhibitors and high-boiling impurities. | High (>99%) | Provides high purity product. | Requires specialized equipment; potential for polymerization at elevated temperatures if not properly inhibited. |

| Filtration | Removal of solid catalysts. | - | Simple and quick for solid-liquid separation. | Only applicable for heterogeneous catalysts. |

Analytical Techniques for Purity Assessment

Several analytical techniques are employed to determine the purity of the EGDMA monomer and to identify and quantify any impurities.

| Technique | Information Provided | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities.[2][3] | High sensitivity and specificity for identifying unknown components.[8] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities.[9] | Suitable for a wide range of compounds; can be used for quantitative analysis.[8] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and quantification of EGDMA and impurities.[6][10] | Provides detailed structural information; can be used for quantitative analysis without sample preparation.[10] |

| Infrared (IR) Spectroscopy | Identification of functional groups to confirm the presence of EGDMA and absence of starting materials.[3] | Quick and non-destructive method for qualitative analysis. |

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for EGDMA synthesis, purification, and analysis.

Esterification Reaction Mechanism

Caption: Simplified mechanism of acid-catalyzed esterification for EGDMA synthesis.

References

- 1. SPME and GC-MS analysis of trithis compound released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nva.sikt.no [nva.sikt.no]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. US20130172598A1 - Method for producing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. tmda.go.tz [tmda.go.tz]

- 9. researchgate.net [researchgate.net]

- 10. Proton nuclear magnetic resonance spectroscopic detection and determination of this compound as a contaminant of methyl methacrylate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene glycol dimethacrylate: A Technical Guide to its Applications in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a difunctional methacrylic monomer extensively utilized in polymer science as a crosslinking agent.[1][2] Its chemical structure, featuring two methacrylate (B99206) groups, allows for the formation of three-dimensional polymer networks with enhanced mechanical, thermal, and chemical properties.[1] This technical guide provides an in-depth overview of the core applications of EGDMA, focusing on its role in hydrogels, dental materials, drug delivery systems, and chromatography. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these fields.

Core Applications of EGDMA

EGDMA's versatility as a crosslinking agent has led to its widespread use in various domains of polymer science. Its ability to form robust polymer networks makes it an indispensable component in materials requiring high structural integrity and stability.

Hydrogel Formation

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[3][4] EGDMA is a common crosslinking agent in hydrogel synthesis, where it controls the network structure and, consequently, the material's properties.[3][5] The concentration of EGDMA directly influences the crosslinking density of the hydrogel.[5] An increase in EGDMA concentration leads to a more tightly crosslinked network, which in turn affects the swelling ratio, mechanical strength, and drug release kinetics of the hydrogel.[5][6]

Specifically, higher concentrations of EGDMA result in a decreased swelling ratio because the tighter network restricts the influx of water.[5][6] This also leads to a decrease in the mesh size of the hydrogel network.[5] The mechanical properties, such as the storage and loss modulus, are also influenced by the degree of crosslinking, with higher EGDMA content generally leading to more rigid hydrogels.[4][7] These tunable properties make EGDMA-crosslinked hydrogels suitable for a range of biomedical applications, including wound dressings and scaffolds for tissue engineering.[8][9]

Dental Materials

In the field of dentistry, EGDMA is a crucial component in the formulation of dental composites, adhesives, and acrylic resins.[1][10] It is used to create a highly crosslinked polymer matrix that provides the necessary mechanical strength, hardness, and wear resistance for dental restorations.[10][11] The crosslinking action of EGDMA is vital for the longevity and functionality of dental materials, enabling them to withstand the harsh environment of the oral cavity.[10]

The incorporation of EGDMA also contributes to the biocompatibility and stability of dental products by minimizing the leaching of unreacted monomers.[10] The rapid curing facilitated by EGDMA can shorten the time required for dental procedures, enhancing patient comfort and clinical efficiency.[10]

Drug Delivery Systems

EGDMA-crosslinked polymers are extensively investigated for their potential in controlled drug delivery systems.[5][12] The crosslinking density, controlled by the amount of EGDMA, is a key parameter in modulating the release of therapeutic agents.[5][12] A higher degree of crosslinking generally leads to a slower and more sustained release of the encapsulated drug.[5]

The release mechanism from these hydrogels is often diffusion-controlled, where the drug diffuses through the swollen polymer network.[5] The rate of release can be tailored by adjusting the EGDMA concentration to achieve the desired therapeutic effect.[12] These systems have been explored for the delivery of various drugs, including antibiotics and anti-inflammatory agents.[5][12]

Chromatography and Separation Science

EGDMA is also employed in the synthesis of porous polymer monoliths and beads used as stationary phases in chromatography.[13][14][15] The porous structure and mechanical stability imparted by the EGDMA crosslinker are essential for the separation of molecules.[13] These materials can be functionalized for various chromatographic techniques, including reversed-phase, ion-exchange, and affinity chromatography.[15]

Hypercrosslinked polymers based on EGDMA have shown high adsorption capacities for various pharmaceuticals, making them promising materials for solid-phase extraction and purification.[13][16] The flexibility and polar character of EGDMA can enhance the accessibility of analytes to the functional groups within the polymer matrix.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on EGDMA-based polymers.

Table 1: Effect of EGDMA Concentration on Hydrogel Properties

| EGDMA Concentration | Swelling Ratio | Porosity | Gel Fraction (%) | Reference |

| Increasing | Decreased | Decreased | Increased | [5] |

Table 2: Mechanical Properties of EGDMA-Crosslinked PMMA

| Crosslinking Agent | Concentration (vol%) | Flexural Strength | Impact Strength | Surface Hardness | Reference |

| EGDMA | 5-15 | Improved | Improved | Not specified | [11] |

Table 3: Adsorption Capacities of EGDMA-Based Polymers

| Polymer System | Target Analyte | Maximum Adsorption Capacity (mg/g) | Reference |

| HXL poly(AN-co-EGDMA-co-VBC) | Salicylic Acid | 416.7 | [16][17] |

| HXL poly(AN-co-EGDMA-co-VBC) | Mefenamic Acid | 625 | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving EGDMA.

Synthesis of EGDMA-Crosslinked Hydrogels

Objective: To synthesize a pH-sensitive acrylic acid-polyvinyl alcohol (AA-PVA) hydrogel crosslinked with EGDMA for drug delivery applications.[5]

Materials:

-

Polyvinyl alcohol (PVA)

-

Acrylic acid (AA)

-

Ethylene glycol dimethacrylate (EGDMA)

-

Benzoyl peroxide (Initiator)

-

Distilled water (Solvent)

Procedure:

-

Prepare a specific concentration of PVA solution in distilled water.

-

Add a defined amount of acrylic acid to the PVA solution.

-

Introduce the desired amount of EGDMA as the crosslinking agent.

-

Add benzoyl peroxide as the initiator to the mixture.

-

Stir the solution until all components are completely dissolved.

-

Pour the solution into a mold and carry out the polymerization at a controlled temperature.

-

After polymerization, wash the resulting hydrogel to remove any unreacted monomers and initiator.[5]

Preparation of EGDMA-Based Terpolymer for Adsorption

Objective: To synthesize a poly(acrylonitrile-co-EGDMA-co-vinylbenzyl chloride) terpolymer for the adsorption of pharmaceuticals.[16]

Materials:

-

Acrylonitrile (AN)

-

This compound (EGDMA)

-

Vinylbenzyl chloride (VBC)

-

2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

-

Acetonitrile (B52724) and Toluene (B28343) (Porogens)

Procedure:

-

Dissolve the monomers (AN, EGDMA, VBC) and the initiator (AIBN) in a mixture of acetonitrile and toluene in a reaction vessel.

-

Purge the solution with nitrogen to remove oxygen.

-

Conduct the precipitation polymerization at a specific temperature (e.g., 60 °C) for a set duration (e.g., 96 hours).

-

Filter the resulting polymer particles and wash them sequentially with acetonitrile, toluene, methanol (B129727), and acetone (B3395972).

-

Dry the polymer sample in a vacuum oven.[16]

Hypercrosslinking of EGDMA-Based Terpolymer

Objective: To introduce a hypercrosslinked network into the EGDMA-based terpolymer via a Friedel-Crafts reaction.[16]

Materials:

-

Poly(AN-co-EGDMA-co-VBC)

-

Nitrobenzene (B124822) (Solvent)

-

Iron (III) chloride (FeCl₃) (Catalyst)

Procedure:

-

Suspend the synthesized terpolymer in nitrobenzene in a three-neck round-bottomed flask.

-

Purge the mixture with nitrogen.

-

Add a solution of FeCl₃ in nitrobenzene to the flask.

-

Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 18 hours).

-

Filter the hypercrosslinked polymer particles and extract them with acetone using a Soxhlet extractor.

-

Wash the final product with methanol and dry it in a vacuum oven.[16]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the application of EGDMA.

Caption: Workflow for the synthesis and characterization of EGDMA-crosslinked hydrogels.

References

- 1. Ethyleneglycol dimethacrylate: Understand the Chemical Properties [zxchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Polythis compound Hydrogels for Biomedical Application | Scientific.Net [scientific.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. nbinno.com [nbinno.com]

- 11. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Preparation of this compound (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Premier Learning for Analytical Scientists | Separation Science [sepscience.com]

- 15. Chromatography Separation Specifics [grace.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Ethylene Glycol Dimethacrylate (EGDMA) as a Crosslinking Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), a key crosslinking agent in polymer science, with a particular focus on its applications in drug development and biomaterials. EGDMA is instrumental in forming stable, three-dimensional polymeric networks, offering precise control over the mechanical and physicochemical properties of hydrogels and other polymeric systems.

Core Concepts: Understanding EGDMA

Ethylene glycol dimethacrylate (EGDMA) is a diester formed from the condensation of two equivalents of methacrylic acid with one equivalent of ethylene glycol.[1] Its chemical structure, featuring two terminal methacrylate (B99206) groups, makes it a highly effective bifunctional monomer for crosslinking polymer chains.[2]

Mechanism of Action: EGDMA participates in free-radical polymerization. The double bonds in its methacrylate groups are susceptible to attack by free radicals, leading to the formation of covalent bonds with growing polymer chains.[1] By linking two different polymer chains, EGDMA creates a three-dimensional network, transforming a liquid monomer solution into a solid or semi-solid gel. The density of these crosslinks can be precisely controlled by varying the concentration of EGDMA in the initial monomer solution.[3][4]

Impact of EGDMA Concentration on Polymer Properties

The concentration of EGDMA is a critical parameter that dictates the final properties of the crosslinked polymer. A higher concentration of EGDMA leads to a higher crosslinking density, which in turn significantly affects the material's characteristics.

Data Summary: Effect of EGDMA Concentration

The following tables summarize the quantitative relationship between EGDMA concentration and key hydrogel properties, as documented in various studies.

| EGDMA Concentration (% w/w) | Swelling Ratio | Porosity | Drug Release Rate | Reference |

| Increasing | Decreases | Decreases | Decreases | [5] |

| EGDMA Concentration | Water Content (EWC) | Young's Modulus (E) | Shear Modulus (G) | Molecular Weight Between Crosslinks (Mc) | Glass Transition Temperature (Tg) | Oxygen Permeability (P) | Reference |

| Increasing | Decreases | Increases | Increases | Decreases | Increases | Decreases | [6] |

These relationships are fundamental to designing polymers for specific applications. For instance, in controlled drug delivery, a higher EGDMA concentration can be used to achieve a slower, more sustained release profile.[5] Conversely, for applications requiring high water absorption, such as in wound dressings, a lower EGDMA concentration would be preferable.

Experimental Protocols

The synthesis of EGDMA-crosslinked polymers typically involves free-radical polymerization, which can be initiated chemically or through photopolymerization.

Protocol for Chemical Crosslinking of Hydrogels

This protocol describes a common method for synthesizing a hydrogel using EGDMA as the crosslinker and a chemical initiator system.

Materials:

-

Primary monomer (e.g., 2-Hydroxyethyl methacrylate (HEMA), Acrylic Acid (AA))

-

This compound (EGDMA) (crosslinking agent)

-

Ammonium Persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Phosphate-buffered saline (PBS, pH 7.4) or deionized water

Methodology:

-

Monomer Solution Preparation: In a glass vial, dissolve the primary monomer and the desired concentration of EGDMA in PBS or deionized water.

-

Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[4]

-

Initiator Addition: Add the initiator, APS, to the monomer solution. The concentration is typically around 0.5 mol% with respect to the total moles of monomers.[4]

-

Accelerator Addition: Add the accelerator, TEMED (typically 0.1-0.5 vol% of the monomer solution), to initiate the polymerization.[3]

-

Polymerization: Quickly transfer the solution into a mold of the desired shape and allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel forms.[3]

-

Purification: After gelation, immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours, changing the washing solution several times to remove any unreacted monomers, initiator, and accelerator.[3]

Protocol for Swelling Studies

This protocol outlines the procedure for determining the swelling behavior of a synthesized hydrogel.

Methodology:

-

Initial Weight: Accurately weigh a piece of the dried hydrogel (xerogel).

-

Immersion: Immerse the xerogel in a known volume of a relevant buffer solution (e.g., PBS at pH 7.4) at a controlled temperature (e.g., 37°C).[4]

-

Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it.

-

Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[4]

-

Calculation: The swelling ratio is typically calculated as: (Swollen Weight - Dry Weight) / Dry Weight

Protocol for In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a therapeutic agent from a drug-loaded hydrogel.

Methodology:

-

Drug Loading: Immerse a pre-weighed dried hydrogel sample in a solution of the model drug of a known concentration. Allow the hydrogel to swell in the drug solution for 24-48 hours to ensure maximum drug loading. After loading, rinse the hydrogel to remove surface-adhered drug and dry it to a constant weight.[4]

-

Immersion of Loaded Hydrogel: Place a known weight of the drug-loaded hydrogel in a vessel containing a specific volume of release medium (e.g., PBS at pH 7.4).[4]

-

Sample Collection: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.

Visualizing EGDMA's Role: Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving EGDMA.

Caption: Free-radical polymerization process involving EGDMA as a crosslinker.

Caption: A typical experimental workflow for synthesizing and evaluating EGDMA-crosslinked hydrogels.

Applications in Drug Development

The tunable properties of EGDMA-crosslinked polymers make them highly valuable in various aspects of drug development:

-

Controlled Drug Release: The crosslinked network of hydrogels allows for the sustained and controlled release of encapsulated therapeutic agents. The release rate can be precisely modulated by adjusting the crosslinking density with EGDMA.[4]

-

Targeted Drug Delivery: EGDMA-crosslinked polymers can be formulated into micro- or nanoparticles for targeted delivery to specific tissues or organs.[4]

-

Scaffolds for Tissue Engineering: The biocompatible and porous nature of these hydrogels makes them excellent candidates for use as scaffolds in tissue engineering, where they can be loaded with growth factors or cells to promote tissue regeneration.[4]

-

Biocompatible Coatings: These polymers can be used as coatings for medical devices and implants to improve their biocompatibility and reduce inflammatory responses.[4]

Conclusion

EGDMA is a versatile and indispensable crosslinking agent in the development of advanced polymeric materials for biomedical and pharmaceutical applications. Its ability to form stable, three-dimensional networks allows for the precise tailoring of material properties to meet the demands of specific applications, from controlled drug delivery to tissue engineering. A thorough understanding of the relationship between EGDMA concentration and polymer characteristics, coupled with standardized experimental protocols, is crucial for the rational design and successful implementation of these innovative materials. While the polymeric form is generally considered safe, it is important to note that residual, unpolymerized EGDMA monomers can exhibit cytotoxic effects, underscoring the importance of thorough purification of the final product.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethyleneglycol dimethacrylate: Understand the Chemical Properties [zxchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of this compound on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and dithis compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Ethylene Glycol Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol dimethacrylate (EGDMA) in a range of common solvents. Understanding the solubility characteristics of this important crosslinking agent is critical for its effective application in polymer synthesis, biomaterial development, and drug delivery systems. This document compiles available quantitative and qualitative data, outlines relevant experimental protocols, and presents a visual guide to its solubility behavior.

Core Data: Solubility Profile of EGDMA

The solubility of ethylene glycol dimethacrylate is a key parameter for formulation and process development. The following table summarizes the available quantitative and qualitative solubility data for EGDMA in various common solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | Protic | 1.1 g/L[1] | Slightly Soluble[1][2], Limited Solubility[3] | 20 |

| Ethanol | Alcohol (Protic) | > 10%[1] | Soluble[3][4] | Not Specified |

| Benzene | Aromatic Hydrocarbon | > 10%[1] | Soluble[4] | Not Specified |

| Ligroin | Aliphatic Hydrocarbon | > 10%[1] | - | Not Specified |

| Acetone | Ketone (Aprotic) | - | Soluble[3] | Not Specified |

| Toluene | Aromatic Hydrocarbon | - | Soluble[5][6][7] | Not Specified |

| Acetonitrile | Nitrile (Aprotic) | - | Soluble[5][6][7] | Not Specified |

| Methanol | Alcohol (Protic) | - | Soluble[6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | Miscible[8] | - | Not Specified |

Experimental Protocols for Solubility Determination

Water Solubility Determination (OECD Guideline 105)

For determining the solubility of substances in water, the Organisation for Economic Co-operation and Development (OECD) provides Guideline 105.[9][10][11][12][13] This guideline outlines two primary methods:

-

Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved portion.

-

Column Elution Method: This method is applicable for substances with a solubility below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate until the concentration of the substance in the eluate becomes constant. The concentration in the saturated eluate is then measured.

General Protocol for Solubility in Organic Solvents (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a solute in an organic solvent is the shake-flask method.[14] The general steps are as follows:

-

Preparation of a Supersaturated Solution: An excess amount of EGDMA is added to the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved EGDMA is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: The concentration of EGDMA in the clear, saturated filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve prepared with standards of known EGDMA concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units such as g/100 mL or mol/L at the specified temperature.

Visualization of EGDMA Solubility

The following diagrams provide a visual representation of the general solubility of EGDMA in different classes of solvents and a conceptual workflow for its experimental determination.

Caption: General solubility of EGDMA in different solvent classes.

Caption: A generalized workflow for the shake-flask solubility method.

References

- 1. This compound | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 97-90-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97-90-5 | TCI AMERICA [tcichemicals.com]

- 5. Preparation of this compound (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of this compound (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. benchchem.com [benchchem.com]

thermal stability of ethylene glycol dimethacrylate

An In-depth Technical Guide on the Thermal Stability of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

This compound (EGDMA) is a widely utilized crosslinking agent in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. Its thermal stability is a critical parameter that dictates its processing conditions and the performance of the final polymeric materials. This technical guide provides a comprehensive overview of the thermal stability of EGDMA, detailing its degradation behavior and key thermal properties. The information is compiled from various scientific sources to offer a thorough understanding for researchers, scientists, and drug development professionals.

Data Presentation

The thermal properties of EGDMA and its copolymers have been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(EGDMA) and its Copolymers

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residue at 600°C (%) | Reference |

| Poly(EGDMA) | ~250 | - | - | [1] |

| Poly(EGDMA) | 157 (5% mass loss) | - | - | [2] |

| Poly(GMA-co-EGDMA) | 210 (2% mass loss) | - | - | [3] |

| Poly(GMA 60-co-EGDMA 40) | 249 | - | - | [4] |

| Poly(GMA 80-co-EGDMA 20) | 237 | - | - | [4] |

| Poly(AN-co-EGDMA-co-VBC) | - | >300 | - | [5] |

Note: GMA = Glycidyl methacrylate, AN = Acrylonitrile, VBC = Vinylbenzyl chloride. The thermal stability can be influenced by the copolymer composition.

Table 2: Differential Scanning Calorimetry (DSC) Data for EGDMA-based Polymers

| Material | Glass Transition Temperature (Tg) (°C) | Reference |

| Poly(EGDMA) | 4 | [4] |

| Poly(BA-co-PEGDMA) | -53.37 to -16.58 (depends on composition) | [4] |